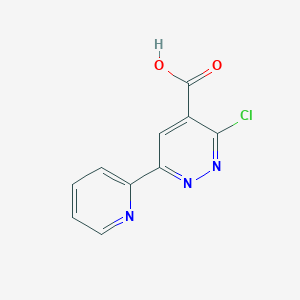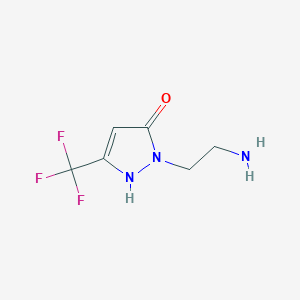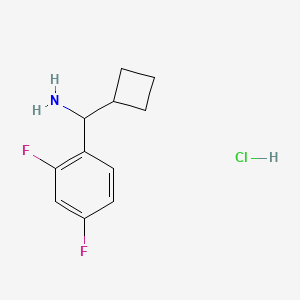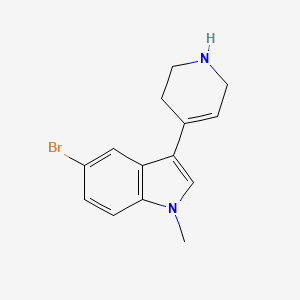
1-(6-Chloropyrimidin-4-yl)-1,4-diazepane
Vue d'ensemble
Description
“1-(6-Chloropyrimidin-4-yl)ethanone” is a compound with the CAS Number: 210295-81-1. It has a molecular weight of 156.57 . Another related compound is “(6-chloropyrimidin-4-yl)methanol” with the CAS Number: 1025351-41-0 and a molecular weight of 144.56 .
Synthesis Analysis
A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate has been developed by five steps which include activation of a methylene group, hydrazinolysis, cyclisation and chloro-amine coupling reactions .
Molecular Structure Analysis
The compound “1-(6-chloropyrimidin-4-yl)-4-piperidinol” has a molecular weight of 213.66 .
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
The chemical compound 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane serves as a crucial precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Notably, a new method was developed for synthesizing 6,7-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-8(9H)-one derivatives. This process involved intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters to construct the pyrimido[4,5-e][1,4]diazepine core, validating the methodology through the preparation of several representative compounds in moderate to good yields (Xiang, Hu, Dang, & Bai, 2011).
Antitumor Activity
Research on derivatives of this compound highlighted their potential as antitumor agents. A study involving the microwave-induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines showed remarkable activity against various human tumor cell lines. Some compounds exhibited significant inhibitory effects, with important GI50 values ranging from 0.068 to 0.35 microM in vitro assays (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
Chemical Transformation and Ring Expansion
Further applications include the chemical transformation and ring expansion of pyrimidines to produce 1,3-diazepines, showcasing the compound's utility in generating complex structures. A particular study detailed the diastereoselective formation of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones through a highly nuanced reaction process, indicating the importance of this compound in synthetic chemistry for generating structurally diverse molecules (Fesenko, Trafimova, Albov, & Shutalev, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-6-9(13-7-12-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABKNRXRMKJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



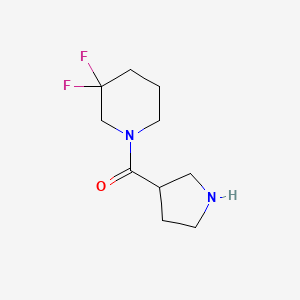
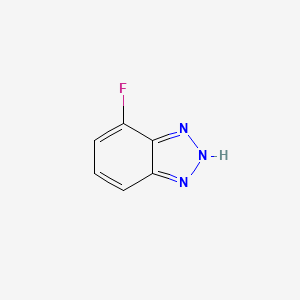
![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)
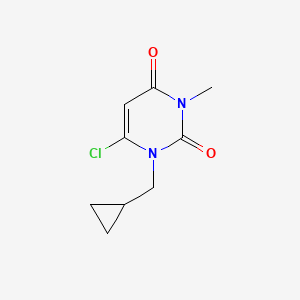

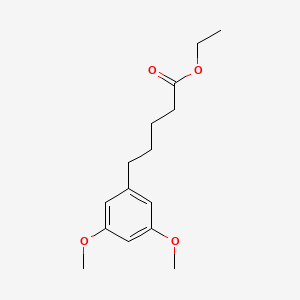

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)

